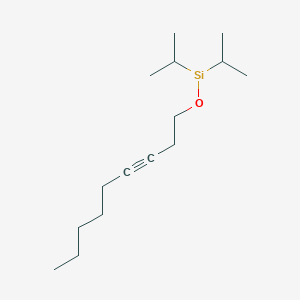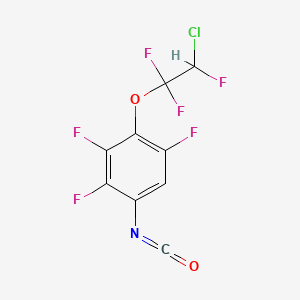
5-(Diphenylmethoxy)-2-(diphenylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Diphenylmethoxy)-2-(diphenylmethyl)phenol is a complex organic compound characterized by its phenolic structure with diphenylmethoxy and diphenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diphenylmethoxy)-2-(diphenylmethyl)phenol typically involves the reaction of phenol derivatives with diphenylmethanol under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the diphenylmethoxy group. The reaction is carried out under controlled temperatures to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Diphenylmethoxy)-2-(diphenylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Diphenylmethoxy)-2-(diphenylmethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Diphenylmethoxy)-2-(diphenylmethyl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical pathways. The diphenylmethoxy and diphenylmethyl groups contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethanol: A simpler compound with similar structural features but lacking the phenolic group.
Diphenylmethoxybenzene: Similar in structure but with different functional groups.
Phenol: The basic phenolic compound without the diphenylmethoxy and diphenylmethyl groups.
Uniqueness
5-(Diphenylmethoxy)-2-(diphenylmethyl)phenol is unique due to the combination of its phenolic structure with diphenylmethoxy and diphenylmethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
143231-48-5 |
|---|---|
Molecular Formula |
C32H26O2 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-benzhydryl-5-benzhydryloxyphenol |
InChI |
InChI=1S/C32H26O2/c33-30-23-28(34-32(26-17-9-3-10-18-26)27-19-11-4-12-20-27)21-22-29(30)31(24-13-5-1-6-14-24)25-15-7-2-8-16-25/h1-23,31-33H |
InChI Key |
JSPFSCSVNDQGAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(C=C(C=C3)OC(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl](trimethoxy)silane](/img/structure/B12551440.png)
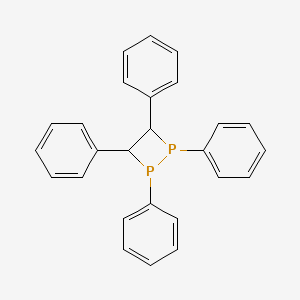

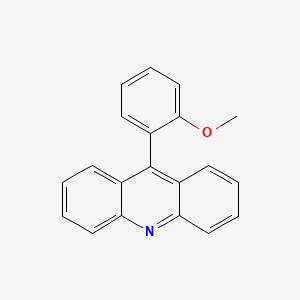
![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)
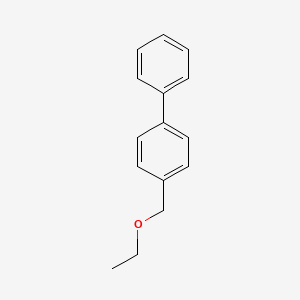
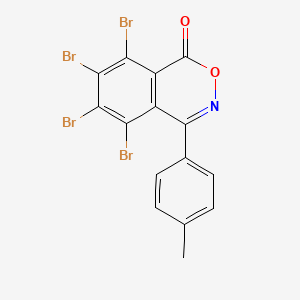
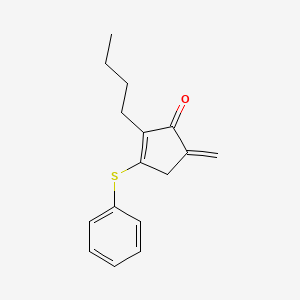
![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)
![Cyclobuta[B]furo[2,3-D]pyridine](/img/structure/B12551510.png)

